molecular formula C18H32O2 B1148492 9(Z),11(Z)-Octadecadienoic acid CAS No. 544-40-7

9(Z),11(Z)-Octadecadienoic acid

Cat. No. B1148492
CAS RN: 544-40-7
M. Wt: 280
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9(Z),11(Z)-Octadecadienoic acid (also known as 9,11-Octadecadienoic acid, 9,11-ODA, and 9,11-Octadecadienoic acid methyl ester) is a polyunsaturated fatty acid (PUFA) found in vegetable oils, animal fats, and other natural sources. It is an important component of many cellular membranes and plays a role in many physiological processes. 9,11-ODA is also used in the synthesis of various compounds, such as surfactants and pharmaceuticals.

Scientific Research Applications

Chemical Transformations and Synthesis

  • Corn Hydroperoxide Isomerase Reactions : The compound 12,13(S)-oxido-9(Z),11-octadecadienoic acid, formed from 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid via corn hydroperoxide isomerase, plays a role in the mechanism of this enzyme. This process leads to the production of 12-keto-13-hydroxy-9(Z)-octadecenoic acid (Hamberg, 1987).
  • Transformation of Hydroperoxides : 13(S)-hydroperoxylinoleic acid undergoes acid-catalyzed transformation, leading to various metabolites, including epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids (Gardner et al., 1984).

Biological and Metabolic Studies

  • Proinflammatory Mediator : 9DS-hydroxy-10,12(E,Z)-octadecadienoic acid, a linoleic acid metabolite, has been identified as a strong proinflammatory mediator in wound healing models (Moch et al., 1990).
  • Lipoxygenase Inhibition : Certain polyunsaturated fatty acids containing sulfur can inhibit lipoxygenase, an enzyme involved in the metabolism of fatty acids like 9(Z),11(Z)-octadecadienoic acid (Funk & Alteneder, 1983).

Analytical Methods and Optimization

  • Optimized Synthesis : The synthesis of cis-9,trans-11-octadecadienoic acid through dehydration of castor oil has been optimized using response surface methodology (Jafari et al., 2013).
  • Chromatographic Separation : Techniques for the separation and identification of conjugated linoleic acid isomers, including 9(Z),11(Z)-octadecadienoic acid, have been developed to understand their biological roles (Roach et al., 2002).

properties

{ "Design of the Synthesis Pathway": "The synthesis of 9(Z),11(Z)-Octadecadienoic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product. The key steps in the synthesis pathway include the preparation of the starting materials, the formation of the intermediate compounds, and the final conversion to the target compound.", "Starting Materials": [ "1. Octadecanoic acid", "2. Ethylene glycol", "3. Sodium hydroxide", "4. Thionyl chloride", "5. Sodium borohydride", "6. Acetic anhydride", "7. Pyridine", "8. 9(Z),11(Z)-Octadecadienal" ], "Reaction": [ "1. Octadecanoic acid is converted to its acid chloride derivative using thionyl chloride.", "2. The resulting acid chloride is reacted with ethylene glycol in the presence of sodium hydroxide to form the corresponding diester.", "3. The diester is then reduced using sodium borohydride to produce the corresponding diol.", "4. The diol is then oxidized using pyridine and acetic anhydride to form the corresponding aldehyde.", "5. The aldehyde is then subjected to a Wittig reaction with an appropriate phosphonium ylide to form the desired 9(Z),11(Z)-Octadecadienal.", "6. Finally, the aldehyde is hydrogenated using a suitable catalyst to produce the target compound, 9(Z),11(Z)-Octadecadienoic acid." ] }

CAS RN

544-40-7

Molecular Formula

C18H32O2

Molecular Weight

280

Appearance

Unit:25 mgPurity:96+%Physical solid

synonyms

9-cis, 11-cis-CLA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.